molecular formula C15H18O5 B1326007 Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate CAS No. 898758-79-7

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate

Cat. No. B1326007
CAS RN: 898758-79-7
M. Wt: 278.3 g/mol
InChI Key: PMTRHJDCFXOUNO-UHFFFAOYSA-N
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Description

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate, also known as EAPOV, is an organic compound with a wide range of applications in scientific research. EAPOV is a derivative of the carboxylic acid family, and it is synthesized from the condensation reaction of ethyl acetoacetate and phenylhydrazine. It is a white crystalline solid with a melting point of approximately 94°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene. The compound has been used in a variety of scientific applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Pharmacology

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate: has potential applications in pharmacology due to its structural similarity to compounds that exhibit a broad spectrum of biological activities. These activities include antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive effects . Its structural framework could be utilized in the synthesis of new pharmacological agents targeting these therapeutic areas.

Organic Synthesis

In organic synthesis, Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate can be a valuable intermediate. It could be involved in the synthesis of complex molecules through reactions like Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction . This compound could serve as a precursor for the development of new organic synthesis methodologies.

Material Science

The compound’s potential utility in material science stems from its possible role in the synthesis of organoboron compounds, which are crucial in creating new materials. Organoboron chemistry is integral to the development of novel materials with unique properties, such as increased stability or novel electronic characteristics .

Biochemistry

In biochemistry, Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate could be used to study enzyme-catalyzed reactions where similar ester compounds serve as substrates or inhibitors. It might help in understanding the biochemical pathways where esters play a critical role or in the design of enzyme inhibitors .

Agriculture

Considering agriculture, this compound could be explored for its antimicrobial properties to develop new pesticides or fungicides. Its efficacy against a range of microorganisms suggests potential for protecting crops against bacterial and fungal pathogens .

Environmental Science

In environmental science, Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate could be investigated for its role in biodegradation processes. Understanding its breakdown and transformation in the environment could lead to insights into the environmental fate of similar organic compounds .

properties

IUPAC Name

ethyl 5-(3-acetyloxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-15(18)9-5-8-14(17)12-6-4-7-13(10-12)20-11(2)16/h4,6-7,10H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTRHJDCFXOUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645836
Record name Ethyl 5-[3-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate

CAS RN

898758-79-7
Record name Ethyl 5-[3-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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